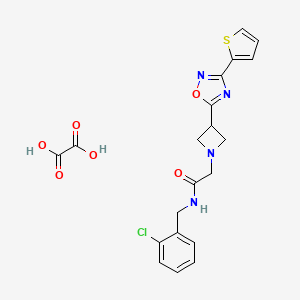
N-(2-chlorobenzyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C20H19ClN4O6S and its molecular weight is 478.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-chlorobenzyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationship (SAR), and findings from relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H15ClN4O2S2, with a molecular weight of approximately 442.9 g/mol. The compound features a complex structure that includes a thiophene ring, an oxadiazole moiety, and an azetidine unit, which are known to contribute to its biological activity.
Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study demonstrated that various synthesized oxadiazole derivatives showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compounds were found to induce apoptosis in these cell lines through mechanisms involving the activation of caspase pathways and modulation of p53 expression levels .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| D-16 | MCF-7 | 10.38 | Apoptosis induction |
| D-20 | U-937 | 8.2 | Caspase activation |
| D-17a | MEL-8 | 0.65 | Cell cycle arrest at G0-G1 phase |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of electron-withdrawing groups like chlorine at specific positions on the aromatic ring enhances the antimicrobial activity by increasing the lipophilicity and membrane permeability of the compounds .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D-4 | Staphylococcus aureus | 12 µg/mL |
| D-20 | Escherichia coli | 15 µg/mL |
| D-17b | Candida albicans | 8 µg/mL |
Structure–Activity Relationship (SAR)
The SAR analysis reveals that modifications in the substituents on the oxadiazole and thiophene rings significantly influence the biological activity of the compounds. For instance:
- Electron-Withdrawing Groups : The introduction of halogens (e.g., Cl or Br) at the para position enhances antimicrobial activity.
- Electron-Dongating Groups : Groups such as -OCH3 or -OH at the para position have been shown to increase anticancer potential by improving interactions with cellular targets .
Case Studies
A notable case study involved synthesizing a series of oxadiazole derivatives and evaluating their efficacy against various cancer cell lines. For example, compound D-16 was tested against MCF-7 cells and exhibited a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for further development .
Another study focused on the antimicrobial properties of these compounds against Mycobacterium tuberculosis strains, where specific derivatives showed promising results against resistant strains .
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S.C2H2O4/c19-14-5-2-1-4-12(14)8-20-16(24)11-23-9-13(10-23)18-21-17(22-25-18)15-6-3-7-26-15;3-1(4)2(5)6/h1-7,13H,8-11H2,(H,20,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEVCIMKFNBSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














